(Cyclohexylethynyl)benzene
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Overview
Description
(Cyclohexylethynyl)benzene is an organic compound with the molecular formula C14H16 It consists of a benzene ring substituted with a cyclohexylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: (Cyclohexylethynyl)benzene can be synthesized through the alkylation of benzene with cyclohexylacetylene. The reaction typically involves the use of a strong base, such as sodium amide, to deprotonate the cyclohexylacetylene, followed by its reaction with benzene under controlled conditions .
Industrial Production Methods: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: (Cyclohexylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexylbenzene ketone or cyclohexylbenzoic acid.
Reduction: Cyclohexylethylbenzene.
Substitution: Bromocyclohexylethynylbenzene or nitrocyclohexylethynylbenzene.
Scientific Research Applications
(Cyclohexylethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Cyclohexylethynyl)benzene involves its interaction with various molecular targets and pathways. The compound’s alkyne group can participate in cycloaddition reactions, forming new chemical bonds with other molecules. Additionally, the benzene ring can undergo electrophilic aromatic substitution, leading to the formation of various derivatives with distinct properties .
Comparison with Similar Compounds
(Cyclohexylethynyl)benzene can be compared with other similar compounds, such as:
Cyclohexylbenzene: This compound lacks the ethynyl group, making it less reactive in certain chemical reactions.
Phenylacetylene: This compound has an ethynyl group attached directly to the benzene ring, making it more reactive in cycloaddition reactions.
Cyclohexylethylbenzene: This compound has an ethyl group instead of an ethynyl group, affecting its reactivity and applications.
This compound stands out due to its unique combination of a cyclohexyl and ethynyl group attached to a benzene ring, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C14H16 |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-cyclohexylethynylbenzene |
InChI |
InChI=1S/C14H16/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-10H2 |
InChI Key |
ZIQWQSCQELMUKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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